Methyl 4-({2-[(2,5-dimethoxyphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate
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Overview
Description
Methyl 4-({2-[(2,5-dimethoxyphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is a complex organic compound with a unique structure that includes multiple methoxy groups, a carbamothioyl group, and a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({2-[(2,5-dimethoxyphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({2-[(2,5-dimethoxyphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbamothioyl group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbamothioyl group can produce amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology
In biological research, Methyl 4-({2-[(2,5-dimethoxyphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require high-performance materials .
Mechanism of Action
The mechanism of action of Methyl 4-({2-[(2,5-dimethoxyphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-({[(2,5-dimethoxyphenyl)carbamothioyl]amino}carbonyl)benzoate
- Methyl 2-(4-{[(2,5-dimethoxyphenyl)carbamothioyl]amino}phenyl)acetate
- Methyl 4-[(2,4-dimethoxyphenyl)carbamothioylamino]benzoate
Uniqueness
Compared to similar compounds, Methyl 4-({2-[(2,5-dimethoxyphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate stands out due to its tetrahydroisoquinoline core, which imparts unique chemical and biological properties. This structural feature allows for distinct interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C29H32N2O7S |
---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
methyl 4-[[2-[(2,5-dimethoxyphenyl)carbamothioyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C29H32N2O7S/c1-33-21-10-11-25(34-2)23(15-21)30-29(39)31-13-12-19-14-26(35-3)27(36-4)16-22(19)24(31)17-38-20-8-6-18(7-9-20)28(32)37-5/h6-11,14-16,24H,12-13,17H2,1-5H3,(H,30,39) |
InChI Key |
UDOSEDSLMYMXBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OC)OC)OC |
Origin of Product |
United States |
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